Physicochemical characteristics of 1-Bromo-4-(neopentyloxy)benzene
Physicochemical characteristics of 1-Bromo-4-(neopentyloxy)benzene
Technical Whitepaper: 1-Bromo-4-(neopentyloxy)benzene
Executive Summary
1-Bromo-4-(neopentyloxy)benzene (CAS: 528528-58-7), also known as 1-bromo-4-(2,2-dimethylpropoxy)benzene, is a specialized organobromine intermediate characterized by a steric-heavy neopentyl ether tail.[1][2] Unlike standard alkyl ethers, the neopentyl group imparts unique solubility profiles, high lipophilicity, and resistance to
Part 1: Physicochemical Profile[2]
The molecule features a para-substituted benzene ring connecting a reactive bromine handle to a bulky, electron-donating neopentyloxy group.[2] The neopentyl moiety (
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |
| CAS Number | 528528-58-7 | |
| Molecular Formula | ||
| Molecular Weight | 243.14 g/mol | |
| Physical State | Low-Melting Solid or Viscous Oil | MP is sensitive to purity; typically 25–45°C range.[2][3] |
| Predicted LogP | ~4.5 ± 0.3 | Highly lipophilic due to the |
| Boiling Point | ~280–290°C (Predicted) | High BP requires vacuum distillation for purification.[2] |
| Density | ~1.2 g/cm³ | Denser than water due to Br atom.[2] |
| Solubility | Hexane, DCM, Toluene, THF | Insoluble in water.[2] |
Part 2: Synthetic Methodology
Synthesizing 1-Bromo-4-(neopentyloxy)benzene presents a specific challenge: the steric hindrance of the neopentyl group.[2]
The Steric Pitfall (What to Avoid)
Standard
Recommended Protocol A: The Mitsunobu Reaction (High Purity/Lab Scale)
For research scale (<10g), the Mitsunobu reaction is the gold standard.[2] It activates the alcohol (neopentyl alcohol) rather than relying on a hindered halide.[2]
-
Reagents: 4-Bromophenol, Neopentyl Alcohol, Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).[2] -
Solvent: Anhydrous THF.
-
Mechanism: Formation of a phosphorous-oxygen bond converts the neopentyl alcohol into a good leaving group, allowing the phenol to attack.[2]
Recommended Protocol B: Sulfonate Displacement (Scale-Up)
For larger scales where DIAD is cost-prohibitive, use Neopentyl Tosylate (or Mesylate) .[2] While still hindered, sulfonate esters are better leaving groups than halides.[2] This reaction requires high temperatures and polar aprotic solvents.[2]
-
Reagents: 4-Bromophenol, Neopentyl Tosylate,
(or ).[2] -
Solvent: DMF or NMP at 100–120°C.
Workflow Visualization
Figure 1: Synthetic decision tree comparing Mitsunobu and Tosylate alkylation strategies.
Part 3: Spectroscopic Characterization
Identification relies on the distinct NMR signature of the neopentyl group.[2] The lack of
Predicted -NMR (CDCl , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 7.35 | Doublet ( | 2H | Ar-H (Ortho to Br) |
| 6.78 | Doublet ( | 2H | Ar-H (Ortho to OR) |
| 3.58 | Singlet | 2H | |
| 1.02 | Singlet | 9H |
-
Diagnostic Feature: The singlet at ~3.58 ppm is characteristic of a methylene group next to oxygen with no adjacent protons.[2] If this appears as a doublet or multiplet, the neopentyl structure is incorrect (likely n-pentyl or isopentyl isomer).[2]
Part 4: Reactivity & Applications
The molecule serves as a bifunctional scaffold.[2] The bromine atom allows for metal-catalyzed cross-coupling, while the neopentyl ether remains inert to most bases and nucleophiles.[2]
Suzuki-Miyaura Coupling
The most common application is coupling with aryl boronic acids to create biphenyl liquid crystals.[2]
-
Protocol:
(3 mol%), (aq), Toluene/Ethanol, 80°C. -
Outcome: The bulky neopentyl tail prevents
-stacking aggregation in the final material, lowering melting points and improving solubility of the liquid crystal mesogen.[2]
Lithiation / Grignard Formation
Treatment with
-
Utility: Nucleophilic addition to ketones or aldehydes.[2]
-
Stability Note: The neopentyl ether is stable to strong bases (unlike methyl ethers which can sometimes demethylate under harsh conditions), making it an excellent protecting group mimic.[2]
Application Logic Diagram
Figure 2: Divergent synthetic utility of the brominated neopentyl ether scaffold.
Part 5: References
-
Sigma-Aldrich. 1-Bromo-4-(2,2-dimethylpropoxy)benzene Product Page (CAS 528528-58-7).[2]
-
ChemicalBook. 1-Bromo-4-(neopentyloxy)benzene Chemical Properties and Suppliers.[2]
-
PubChem. 1-Bromo-4-(pentyloxy)benzene (Analog Reference for Spectral Data).[2]
-
BenchChem. General Synthesis of Alkyl-Bromobenzenes and Etherification Protocols.[2]
